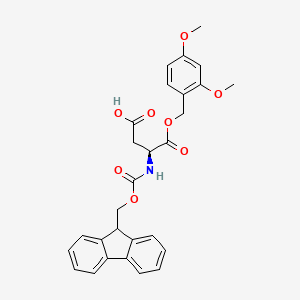

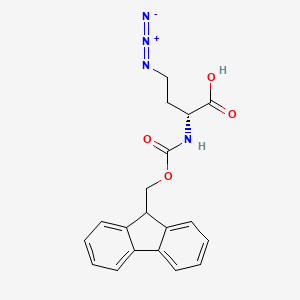

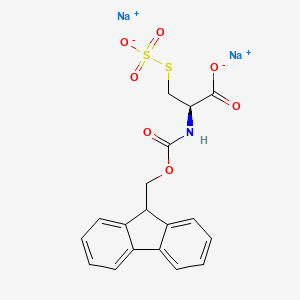

![molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH CAS No. 225101-69-9](/img/structure/B613610.png)

Fmoc-[D]Ala-OH

Übersicht

Beschreibung

Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

Fmoc-[D]Ala-OH is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis

The empirical formula of Fmoc-[D]Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The structure of Fmoc-[D]Ala-OH can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

Fmoc-[D]Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical And Chemical Properties Analysis

Fmoc-[D]Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen

-

Peptide Synthesis

- Fmoc-[D]Ala-OH is commonly used as a building block in peptide synthesis . It’s an important component in the creation of synthetic peptides, which are used in a variety of scientific research applications.

- The method of application typically involves solid phase peptide synthesis (SPPS), a process that allows for the production of peptides in larger quantities .

- The outcomes of this application can vary widely, as the synthesized peptides can be used for numerous studies such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases, and more .

-

Drug Discovery

-

Protein Engineering

- Fmoc-[D]Ala-OH is used in protein engineering. It can be used to create synthetic peptides that can be used to study and modify proteins.

-

Biomedical Applications

- Fmoc-[D]Ala-OH is used in the creation of Peptide-based Hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- The method of application involves the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides self-assemble and gel in aqueous solution .

- The outcomes of this application can lead to the development of materials for tissue engineering, fully supporting cell adhesion, survival, and duplication .

-

Solar Energy Applications

- Fmoc-[D]Ala-OH is used in the field of solar energy, specifically in the passivation of Perovskite Solar Cells (PSCs) .

- The method of application involves the use of varied concentrations of Fmoc-[D]Ala-OH to passivate perovskite films . This strategy could reduce PbI2 impurity, prolong carrier lifetime, and enhance luminescence of perovskite films .

- The outcomes of this application can lead to an increase in the power conversion efficiency of the solar cells .

-

Synthesis of Specialized Peptides

- Fmoc-[D]Ala-OH is used as a building block in the preparation of triazolopeptides and azapeptides .

- The method of application involves the standard Fmoc solid-phase synthesis .

- The outcomes of this application can lead to the synthesis of bis-cationic porphyrin peptides and the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .

-

Antimicrobial Peptides

- Fmoc-[D]Ala-OH is used in the synthesis of antimicrobial peptides . These peptides have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .

- The method of application involves the standard Fmoc solid-phase synthesis .

- The outcomes of this application can lead to the development of new drugs and the generation of a physiologically relevant environment for in vitro experiments .

-

Materials Science

-

Synthesis of Bis-Cationic Porphyrin Peptides

-

Transformation of Mannich-Adducts

- Fmoc-[D]Ala-OH is used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

- The method of application involves the standard Fmoc solid-phase synthesis .

- The outcomes of this application can lead to the transformation of Mannich-adducts into α-halogenated amides .

Safety And Hazards

Zukünftige Richtungen

Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .

Eigenschaften

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UAMNTACQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-[D]Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

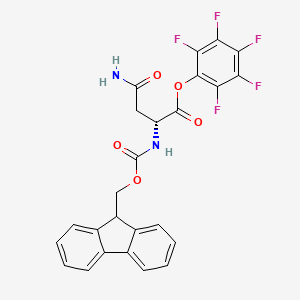

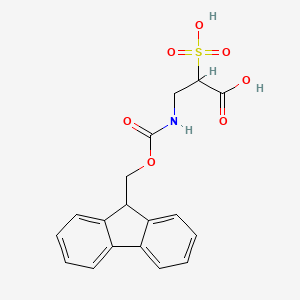

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)

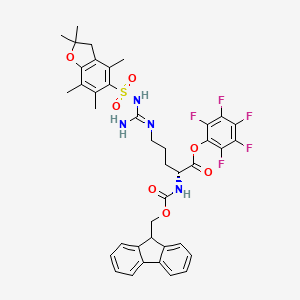

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)